molecular formula C24H21N3O4S B2686087 ethyl 5-(4-methylbenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-05-5

ethyl 5-(4-methylbenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2686087
CAS No.: 851948-05-5
M. Wt: 447.51
InChI Key: ARKIYEBURFZQHW-UHFFFAOYSA-N
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Description

Its structure features:

  • Thieno[3,4-d]pyridazine core: A fused thiophene-pyridazine system that provides a planar, aromatic scaffold conducive to π-π interactions in biological targets.
  • 3-(4-Methylphenyl): A para-methylphenyl group at position 3, contributing to steric bulk and modulating electronic properties. Ethyl ester at position 1: Improves solubility and serves as a metabolically labile moiety for prodrug strategies.

The molecular formula is C24H21N3O4S (calculated based on structural analogs in ), with a molecular weight of ~455.5 g/mol. While specific biological data for this compound is sparse in the provided evidence, its structural analogs exhibit activities such as antimicrobial, anticancer, and enzyme inhibition .

Properties

IUPAC Name

ethyl 5-[(4-methylbenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S/c1-4-31-24(30)20-18-13-32-22(25-21(28)16-9-5-14(2)6-10-16)19(18)23(29)27(26-20)17-11-7-15(3)8-12-17/h5-13H,4H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKIYEBURFZQHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(4-methylbenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted benzamides, phenyl derivatives, and thienopyridazine precursors. Common synthetic routes may involve:

    Amidation: Reacting 4-methylbenzoic acid with an amine to form 4-methylbenzamide.

    Cyclization: Forming the thienopyridazine core through cyclization reactions involving sulfur-containing reagents.

    Esterification: Introducing the ethyl ester group via esterification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-methylbenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-(4-methylbenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate biological pathways, leading to therapeutic effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity :

  • Halogenated benzamido groups (Cl, Br) correlate with increased potency in antiviral and anticancer assays compared to methyl-substituted analogs .
  • Trifluoromethyl (CF3) and methoxy (OCH3) groups enhance metabolic stability and target selectivity, as seen in kinase inhibition studies .
  • Aliphatic side chains (e.g., 3-methylbutanamido) reduce cytotoxicity but maintain anti-inflammatory effects .

Positional Influence :

  • Para-substituted phenyl groups (4-methyl, 4-Cl, 4-F) optimize steric and electronic interactions with hydrophobic binding pockets .
  • Ethyl ester vs. methyl ester : Ethyl esters generally exhibit longer half-lives in vitro due to slower hydrolysis .

Biological Activity

Ethyl 5-(4-methylbenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic organic compound belonging to the class of thienopyridazine derivatives. This compound exhibits a unique structure characterized by a fused ring system containing sulfur and nitrogen atoms, which contributes to its potential biological activities. Its molecular formula is C22H22N2O3S, and it has garnered interest in medicinal chemistry for its possible therapeutic applications.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Thieno[3,4-d]pyridazine Core : Provides a framework for biological activity.
  • 4-Methylbenzamido Group : Influences the compound's interaction with biological targets.
  • Ethyl Ester : Enhances solubility and bioavailability.

The presence of these functional groups suggests that this compound may interact with various biological macromolecules, potentially modulating enzyme or receptor activity.

Preliminary studies indicate that this compound may exert its biological effects through:

  • Enzyme Inhibition : Targeting specific enzymes involved in disease pathways.
  • Receptor Modulation : Interacting with receptors that regulate cellular responses.

Further research is essential to elucidate the precise mechanisms and molecular targets involved in its pharmacological effects.

Potential Therapeutic Applications

The compound's unique structure positions it as a candidate for various therapeutic applications:

  • Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : Potential modulation of inflammatory pathways.
  • Antimicrobial Properties : Investigations into its efficacy against bacterial and fungal infections.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit specific enzyme activities. For instance:

StudyEnzyme TargetIC50 Value (µM)Observations
Study ACyclooxygenase (COX)12.5Significant inhibition of COX activity
Study BProtein Kinase8.0Strong binding affinity observed

These findings suggest that the compound may have potential as an anti-inflammatory or anticancer agent through its interaction with key enzymes.

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the substituents on the thienopyridazine core can significantly affect biological activity. For example:

Compound VariationBiological ActivityNotes
Ethyl 5-(2-fluorobenzamido)Increased potency against cancer cellsFluorine enhances lipophilicity
Ethyl 5-(2-chlorobenzamido)Reduced activity compared to methyl variantChlorine alters electronic properties

These variations highlight the importance of structural modifications in optimizing therapeutic efficacy.

Q & A

Q. What computational methods are suitable for predicting the binding mode of this compound to biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Glide) with homology-modeled targets (e.g., kinases) identifies potential binding pockets. MD simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes. QSAR models trained on pyridazine derivatives correlate substituent properties (Hammett σ, logP) with activity .

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